Ethyl 2-{5-[(4-chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate
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Overview
Description
Ethyl 2-{5-[(4-chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of Ethyl 2-{5-[(4-chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazole and furan intermediates, followed by their coupling under controlled conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Ethyl 2-{5-[(4-chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of Ethyl 2-{5-[(4-chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl 2-{5-[(4-chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties, imidazole derivatives are used in various therapeutic applications .
Properties
Molecular Formula |
C19H15ClN6O3S |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
ethyl 4-[5-[(4-chloropyrazol-1-yl)methyl]furan-2-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C19H15ClN6O3S/c1-3-28-19(27)15-10(2)14-17-23-16(24-26(17)9-21-18(14)30-15)13-5-4-12(29-13)8-25-7-11(20)6-22-25/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
OKFXHBSBXLWLIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=CC=C(O4)CN5C=C(C=N5)Cl)C |
Origin of Product |
United States |
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